N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core linked to a phenylacetamide group via a sulfamoyl bridge. The acetamide group at the para position of the phenyl ring further modulates electronic and steric properties, influencing pharmacokinetics and target engagement.
Synthesis typically involves multi-step reactions, including cyclization to form the tetrahydrocarbazole core, sulfamoylation to introduce the sulfamoyl linker, and acetylation to finalize the acetamide group. Characterization via IR, NMR, and HRMS confirms structural integrity, with key spectral peaks such as C=O (1675–1680 cm⁻¹ in IR) and sulfonamide S=O (1150–1350 cm⁻¹) .
Properties
IUPAC Name |
N-[4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)23-16-7-9-17(10-8-16)28(26,27)22-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,22,24H,2-5,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYNTVFVMAXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which can be synthesized through the Fischer indole synthesis using substituted phenylhydrazines and cyclohexanone . The resulting tetrahydrocarbazole is then subjected to sulfonation and subsequent acylation to introduce the sulfamoyl and acetamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the sulfamoyl group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and selenium dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrocarbazole moiety can yield carbazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrahydrocarbazole moiety can interact with biological receptors, while the sulfamoyl group may enhance its solubility and bioavailability . The exact molecular targets and pathways are still under investigation, but it is believed to modulate various cellular processes .
Comparison with Similar Compounds
Key Observations :
- Carbazole vs. Heterocyclic Cores : The tetrahydrocarbazole core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, contrasting with the flexible cyclopenta-thiophene in compound 24 or the triazole-naphthalene system in 6m .
- Linker Groups : The sulfamoyl bridge in the target compound enhances polarity and hydrogen-bonding capacity compared to the carbonyl linker in patent derivatives (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) . This may improve aqueous solubility but reduce membrane permeability.
- The absence of such groups in the target compound suggests a trade-off between solubility and potency .
Biological Activity
N-{4-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a carbazole moiety that is known for its diverse biological activities. The structure includes a sulfamoyl group and an acetamide functional group, which are significant for its interactions with biological targets.
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Antimicrobial Activity :
- Research indicates that carbazole derivatives exhibit antimicrobial properties. For example, compounds derived from carbazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
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Anticancer Properties :
- Several studies have highlighted the antiproliferative effects of carbazole derivatives on cancer cell lines. For instance, certain N-substituted carbazoles have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), leading to reduced proliferation in human carcinoma cell lines . The compound's ability to induce apoptosis in cancer cells has also been documented, with IC50 values indicating potent cytotoxicity .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Studies
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Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various N-substituted carbazoles against multiple bacterial strains. The compound exhibited a zone of inhibition significantly larger than that of standard antibiotics at specific concentrations . -
Antiproliferative Studies :
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell growth through mechanisms involving CDK inhibition and apoptosis induction. This suggests its potential as a chemotherapeutic agent . -
Neuroprotective Mechanisms :
Research on the neuroprotective effects of carbazole derivatives showed that they could mitigate glutamate-induced toxicity in neuronal cells, highlighting their role as potential treatments for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
